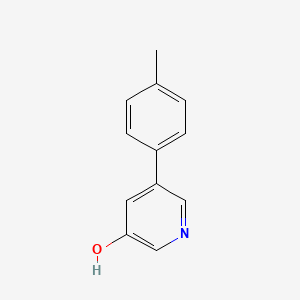

5-(4-Methylphenyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13-7-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZJNQHWQOBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682518 | |

| Record name | 5-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-03-8 | |

| Record name | 5-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 4 Methylphenyl Pyridin 3 Ol

Direct Synthesis Pathways and Optimization for 5-(4-Methylphenyl)pyridin-3-ol

The construction of the 5-arylpyridin-3-ol scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and substitution pattern control.

Oxidative Rearrangement Reactions of Precursors

Oxidative rearrangement of furan-containing precursors represents a powerful method for constructing pyridin-3-ol rings. A notable example is the synthesis of 6-arylpyridin-3-ols from the oxidative rearrangement of (5-arylfurfuryl)amines. researchgate.netresearchgate.netscispace.com This transformation involves the oxidation of the furan (B31954) ring, which rearranges to form the pyridinol core.

While this specific methodology yields the 6-aryl regioisomer, the principle illustrates a viable strategy for converting five-membered heterocyclic precursors into the desired pyridinol framework. The reaction proceeds in good to high yields and is suitable for gram-scale preparation. researchgate.net For instance, the synthesis of the regioisomeric 6-(4-methylphenyl)pyridin-3-ol (B3228332) would proceed from (5-(p-tolyl)furan-2-yl)methanamine. The adaptation of this approach to yield the 5-aryl isomer would require a different precursor, such as a suitably substituted aminofuran derivative that directs the rearrangement accordingly.

Electrophilic Cyclization Strategies

Electrophilic cyclization provides a de novo route to the pyridinol ring from acyclic precursors. A highly effective, multi-step method involves a palladium-catalyzed "anti-Wacker"-type arylative cyclization. mdpi.com This sequence begins with the reaction of an N-propargyl-N-tosyl-aminoaldehyde with an arylboronic acid. To synthesize the target compound, this compound, 4-methylphenylboronic acid would be used.

The key steps in this pathway are:

Palladium-Catalyzed Cyclization : An N-propargyl-N-tosyl-aminoaldehyde is reacted with 4-methylphenylboronic acid in the presence of a Pd(0) catalyst. This forms a 5-(4-methylphenyl)-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate. mdpi.com The tosyl protecting group is crucial as it promotes both the initial N-propargylation and the subsequent cyclization step through electronic and Thorpe-Ingold effects. mdpi.com

Oxidation : The resulting allylic alcohol is oxidized, for example using a Dess–Martin periodinane, to afford the corresponding enone. mdpi.com

Aromatization : The final step involves the elimination of the p-toluenesulfinic acid moiety from the enone, typically using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the aromatic this compound. mdpi.com

This strategy offers excellent control over the substitution pattern, allowing for the precise placement of the aryl group at the 5-position.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Pd-Catalyzed Arylative Cyclization | Arylboronic Acid, Pd(0) Catalyst | 5-Aryl-3-hydroxy-1,2,3,6-tetrahydropyridine |

| 2 | Oxidation | Dess–Martin Periodinane | 5-Aryl-1,2,3,6-tetrahydropyridin-3-one |

| 3 | Elimination/Aromatization | DBU | 5-Arylpyridin-3-ol |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient, one-pot approach to complex molecules by combining three or more reactants. The Hantzsch pyridine (B92270) synthesis is a foundational MCR in this class. wikipedia.orgchemtube3d.com While the classic Hantzsch reaction yields dihydropyridines with ester groups at the 3 and 5 positions, modifications can be envisioned to access the 3-hydroxypyridine (B118123) core. wikipedia.orgthermofisher.com A plausible strategy for this compound would involve the condensation of p-tolualdehyde, a β-keto ester (e.g., ethyl acetoacetate), another active methylene (B1212753) compound, and an ammonia (B1221849) source. nih.gov The resulting dihydropyridine (B1217469) intermediate would then require oxidation and subsequent chemical modification of the functional groups to yield the final pyridinol.

A more direct MCR approach is the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This [4+2] cycloaddition provides a single-step route to polysubstituted 3-hydroxypyridine scaffolds, offering high efficiency and functional group tolerance. By selecting an appropriate dienophile and a 2-(4-methylphenyl)-5-alkoxyoxazole, this method could potentially construct the target molecule directly.

| Strategy | Reactant Types | Key Advantage | Reference |

|---|---|---|---|

| Modified Hantzsch Synthesis | Aldehyde, β-Keto Ester (x2), Ammonia Source | Well-established, versatile for pyridine synthesis | wikipedia.orgchemtube3d.com |

| Hetero-Diels–Alder Reaction | 5-Alkoxyoxazole, Dienophile | Direct, single-step access to 3-hydroxypyridines | rsc.org |

Implementation of Green Chemistry Conditions

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. journaljpri.com These principles can be applied to the synthesis of this compound. Microwave-assisted synthesis, in particular, has emerged as a powerful tool that aligns with green chemistry goals by enhancing reaction rates, improving yields, and enabling solvent-free reactions. researchgate.netresearchgate.net

Many classical reactions, including the Hantzsch pyridine synthesis, have been successfully adapted to microwave conditions. wikipedia.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. youtube.com Furthermore, employing environmentally benign solvents like water or ethanol, or performing the reaction under solvent-free conditions on a solid support, further enhances the green credentials of the synthesis. youtube.com For the synthetic strategies outlined above, the implementation of microwave heating could lead to significant process optimization, reducing both energy usage and the generation of chemical waste. mdpi.com

Regioselective Functionalization and Derivatization of the Pyridinol Core

Once synthesized, the this compound core offers multiple sites for further chemical modification. Regioselective functionalization allows for the introduction of diverse chemical functionalities, enabling the creation of a library of derivatives.

Introduction of Diverse Chemical Functionalities

Functionalization can occur at the C-H positions of the pyridine ring or at the hydroxyl group.

Ring Functionalization: The pyridine ring is inherently electron-deficient, making it generally unreactive toward electrophilic aromatic substitution. However, the C-3 hydroxyl group is a strongly activating, ortho, para-directing group. This electronic influence makes the C-2, C-4, and C-6 positions susceptible to electrophilic attack.

Electrophilic Substitution: Reactions such as halogenation or nitration would be directed to these activated positions. The precise outcome would depend on the reaction conditions and the combined directing effects of the hydroxyl and p-tolyl groups. While halogenation of pyridines can be challenging, specific reagents and conditions can achieve this transformation. researcher.life

C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful tool for the regioselective introduction of aryl or alkyl groups. nih.govmdpi.com By choosing appropriate directing groups or catalyst systems, it is possible to selectively functionalize a specific C-H bond, bypassing the inherent reactivity patterns of the ring. scilit.com For instance, strategies involving coordination to the pyridine nitrogen or the hydroxyl group could direct a metal catalyst to functionalize the C-2 or C-4 positions.

Hydroxyl Group Derivatization: The C-3 hydroxyl group is a versatile handle for introducing a wide range of functionalities.

Ether and Ester Formation: Standard reactions such as Williamson ether synthesis (using an alkyl halide and base) or esterification (using an acyl chloride or carboxylic acid) can convert the hydroxyl group into various ethers and esters, respectively. nih.gov

Cross-Coupling Reactions: The hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group. This transformation enables subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com This two-step sequence allows for the introduction of new aryl, alkyl, or amino groups at the C-3 position, significantly expanding the molecular diversity of the scaffold.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Pyridine Ring (C2, C4, C6) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyridine |

| Pyridine Ring (C2, C4) | C-H Arylation | Aryl Halide, Pd Catalyst | Biaryl-substituted pyridine |

| Hydroxyl Group | Etherification | CH₃I, NaH | 3-Methoxy derivative |

| Hydroxyl Group | Esterification | Acetyl Chloride, Pyridine | 3-Acetoxy derivative |

| Hydroxyl Group (via Triflate) | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | 3-Aryl derivative |

Analogue Synthesis and Structural Modification

The synthesis of analogues of this compound and the modification of its structure are pivotal for developing new chemical entities with tailored properties. A variety of synthetic strategies can be employed to generate a diverse library of substituted pyridin-3-ol derivatives.

One advanced and efficient method for the selective C3 hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free transformation is noted for its operational simplicity and its tolerance for a wide range of functional groups, making it a valuable tool for accessing C3-hydroxylated pyridines. nih.gov The process allows for the direct installation of a hydroxyl group at the 3-position of the pyridine ring, a transformation that is often challenging due to the inherent electronic properties of the heterocycle. nih.gov

Multicomponent reactions (MCRs) also offer a flexible approach to highly substituted pyridine derivatives. For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the synthesis of highly functionalized pyridin-4-ol derivatives. chim.it While this method targets pyridin-4-ols, the principles of MCRs are broadly applicable and highlight a strategy for constructing complex pyridine cores in a single step. samipubco.com Such strategies are prized for their efficiency and atom economy in generating structural diversity. samipubco.com

Structural modification of the this compound scaffold can be readily achieved by targeting the reactive hydroxyl group. The oxygen atom of pyridin-3-ol acts as a nucleophile, reacting at the oxygen atom in reactions with compounds like pentafluoro- and pentachloropyridine. osi.lv This reactivity allows for the synthesis of a wide array of ether derivatives, enabling systematic modification of the molecule's steric and electronic properties.

Another strategic approach involves the conversion of pyridin-3-ols into pyridine-3-thiols. This can be accomplished through a Newman–Kwart rearrangement, where a pyridin-3-ol is treated with a dimethylthiocarbamoyl chloride to form a thiocarbamate, which is then thermally rearranged. researchgate.net Alternatively, substituted 3-iodopyridines can serve as starting materials, reacting with a sulfur donor like thiobenzoic acid in a two-step procedure to yield the corresponding pyridine-3-thiols. researchgate.net These methods provide access to sulfur-containing analogues, which can exhibit distinct chemical and biological properties.

The following table summarizes various synthetic approaches for creating analogues of this compound.

| Synthetic Strategy | Description | Key Features | Reference |

| Photochemical Isomerization | Formal C3 hydroxylation of pyridine N-oxides using UV light. | Metal-free, operationally simple, good functional group tolerance. | nih.govacs.org |

| Multicomponent Reactions | One-pot synthesis combining three or more starting materials to form a complex product. | High efficiency, atom economy, rapid generation of diversity. | chim.itsamipubco.com |

| Nucleophilic Substitution | Reaction of the pyridinol hydroxyl group with electrophiles (e.g., perhalopyridines) to form ethers. | Targets the hydroxyl group for modification, creates diverse ether libraries. | osi.lv |

| Thiol Synthesis | Conversion of the hydroxyl group to a thiol via rearrangement or synthesis from halopyridines. | Provides access to sulfur-containing analogues. | researchgate.net |

Role of this compound as a Synthetic Intermediate

The this compound scaffold is a valuable synthetic intermediate, serving as a foundational unit for building more elaborate molecular architectures and as a starting point for a variety of organic transformations.

Building Block in Complex Heterocyclic Molecule Construction

Heterocyclic compounds, particularly those containing nitrogen, are recognized as privileged structures in medicinal chemistry and are fundamental building blocks for the synthesis of a vast array of organic molecules. The pyridine ring, in particular, is a core component of numerous natural products and pharmaceutical agents. nih.gov

The structure of this compound, featuring an aryl group, a reactive hydroxyl group, and the pyridine core, makes it an ideal starting point for constructing larger, polyheterocyclic systems. For example, the pyridine moiety can be integrated into fused ring systems. Methodologies exist for the S-alkylation of pyrimidine-2-thiones followed by internal cyclization to form complex structures like thiazolo[3,2-a]pyrimidines. nih.gov This illustrates how a substituted heterocyclic ring can be elaborated into a more complex, fused system.

Furthermore, multicomponent reactions that utilize heterocyclic precursors are a powerful tool for diversity-oriented synthesis. semanticscholar.org The 5-arylpyridin-3-ol scaffold can be envisioned as a key component in such reactions to generate novel molecular frameworks. The synthesis of 1,3,5-trisubstituted 2-pyrazolines, for instance, often starts from aryl- or hetaryl-substituted precursors, demonstrating how a core structure can be expanded to create other biologically relevant heterocycles. nih.gov

Below is a table of complex heterocyclic systems whose synthesis could potentially originate from pyridine-based building blocks like this compound.

| Target Heterocyclic System | Synthetic Strategy | Potential Role of Pyridine Building Block | Reference |

| Thiazolo[3,2-a]pyrimidines | S-alkylation and internal cyclization | The pyridine ring serves as the foundation for the fused pyrimidine (B1678525) ring system. | nih.gov |

| Fused Pyrazolopyridines | Cyclocondensation reactions | The pyridine moiety acts as a scaffold onto which the pyrazole (B372694) ring is constructed. | N/A |

| 1,2,4-Oxadiazoles | Cyclization of amidoximes with acylating agents | The pyridine unit can be an aryl substituent on the oxadiazole ring, influencing its properties. | researchgate.net |

| Substituted Pyrazolines | Condensation of chalcones with hydrazines | The 5-arylpyridine unit can be part of the initial chalcone (B49325) structure. | nih.gov |

Precursor for Advanced Organic Transformations

The functional groups present in this compound allow it to serve as a versatile precursor for a range of advanced organic transformations, most notably palladium-catalyzed cross-coupling reactions.

A key strategy involves the transformation of the hydroxyl group at the C-3 position into a more effective leaving group, such as a nonaflate. This conversion makes the C-3 position highly susceptible to palladium-catalyzed processes. chim.it Once the pyridin-3-yl nonaflate is formed, it can readily participate in reactions like the Sonogashira coupling to introduce alkyne functionalities or the Suzuki-Miyaura coupling to form new carbon-carbon bonds with various aryl or vinyl boronic acids. chim.itmdpi.com This approach is extremely powerful for the synthesis of highly functionalized and conjugated pyridine systems.

The nucleophilic character of the hydroxyl group itself enables a variety of transformations. Etherification reactions, as previously mentioned, allow for the attachment of a wide range of substituents. osi.lv This is a fundamental transformation for creating libraries of analogues where the properties of the molecule are fine-tuned by altering the nature of the group attached to the oxygen atom.

The pyridine ring itself, activated by the hydroxyl group and substituted by the tolyl group, can also be a substrate for various electrophilic or nucleophilic substitution reactions, although these are often more challenging to control regioselectively compared to transformations at the hydroxyl group.

The following table outlines key advanced organic transformations applicable to this compound.

| Transformation | Description | Significance | Reference |

| O-Nonaflation | Conversion of the hydroxyl group to a nonafluorobutanesulfonyl (nonaflate) group. | Creates an excellent leaving group for subsequent cross-coupling reactions. | chim.it |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Sonogashira or Suzuki-Miyaura at the C-3 position after O-nonaflation. | Enables the formation of C-C bonds, linking the pyridine core to diverse organic fragments. | chim.itmdpi.com |

| Etherification | Reaction of the hydroxyl group with various alkylating or arylating agents. | A straightforward method to generate a large diversity of analogues with modified properties. | osi.lv |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1H and 13C NMR Spectral Analysis

No data available.

Utilization of Two-Dimensional NMR Techniques for Connectivity

No data available.

Infrared (IR) and Raman Spectroscopy

Detailed Vibrational Mode Assignment and Analysis

No data available.

Influence of Substituents on Vibrational Fingerprints

No data available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No data available.

Analysis of Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of a compound like 5-(4-Methylphenyl)pyridin-3-ol would be expected to reveal transitions characteristic of its constituent aromatic rings—the pyridine (B92270) and the 4-methylphenyl (tolyl) groups. The absorption spectrum (UV-Vis) would likely show bands corresponding to π → π* transitions. The specific wavelengths of maximum absorption (λmax) would be influenced by the conjugation between the two ring systems.

Similarly, the fluorescence emission spectrum would provide information about the energy of the first excited singlet state. The emission maximum (λem) and the fluorescence quantum yield would be key parameters in characterizing its photophysical behavior. A data table, if available, would list these specific values.

Table 1: Hypothetical Electronic Absorption and Emission Data

| Parameter | Value |

|---|---|

| Absorption λmax (nm) | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

| Emission λem (nm) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Solvent and Substituent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. For a polar molecule like a pyridinol derivative, a change in solvent polarity would likely cause a shift in the absorption and emission maxima. For instance, polar solvents could stabilize the excited state differently than nonpolar solvents, leading to a red or blue shift in the emission spectrum.

Substituent effects also play a crucial role. The electron-donating methyl group on the phenyl ring and the hydroxyl group on the pyridine ring would modulate the electronic properties compared to an unsubstituted 5-phenylpyridin-3-ol. A systematic study involving different solvents would be necessary to quantify these effects.

Table 2: Hypothetical Solvatochromic Data

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) |

|---|---|---|---|

| Hexane | 0.1 | Data not available | Data not available |

| Dichloromethane | 3.1 | Data not available | Data not available |

| Acetonitrile | 5.8 | Data not available | Data not available |

Mass Spectrometry (MS)

Elucidation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In an electron ionization (EI) mass spectrum of this compound (molecular weight: 185.23 g/mol ), the molecular ion peak (M+) would be expected at m/z 185.

The fragmentation would likely involve cleavages characteristic of pyridine and substituted benzene (B151609) rings. Potential fragmentation pathways could include the loss of a hydrogen atom, the hydroxyl group, or cleavage at the bond connecting the two aromatic rings. The tolyl group (C₇H₇) could give rise to a characteristic tropylium (B1234903) ion at m/z 91. The stability of the resulting fragments would dictate the relative intensities of the peaks in the mass spectrum.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Identity | Relative Intensity (%) |

|---|---|---|

| 185 | [M]+• (Molecular Ion) | Data not available |

| 184 | [M-H]+ | Data not available |

| 156 | [M-CHO]+ | Data not available |

Single Crystal X-ray Diffraction (SC-XRD)

Determination of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. An SC-XRD analysis of this compound would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the relative orientation of the pyridine and 4-methylphenyl rings. The dihedral angle between the planes of these two rings is a key conformational parameter that influences the extent of electronic communication between them.

Table 4: Hypothetical Crystallographic Data and Selected Bond Parameters

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Dihedral Angle (Pyridine-Phenyl) | Data not available |

| C-C bond length (inter-ring) | Data not available |

Reactivity and Mechanistic Investigations of 5 4 Methylphenyl Pyridin 3 Ol

Reaction Kinetics and Thermodynamics

Thermal Decomposition Reaction Kinetics and Proposed Pathways

No experimental data on the thermal decomposition kinetics of 5-(4-Methylphenyl)pyridin-3-ol has been found in the surveyed literature. Generally, the thermal stability of such a molecule would be influenced by the strength of the bonds within its structure. Decomposition could potentially be initiated by the cleavage of the C-C bond between the phenyl and pyridine (B92270) rings, the C-O bond of the hydroxyl group, or through fragmentation of the pyridine ring itself. The presence of the methyl group on the phenyl ring and the hydroxyl group on the pyridine ring would influence the electron distribution and, consequently, the bond dissociation energies.

Hypothetical decomposition pathways at elevated temperatures could involve:

Homolytic Cleavage: Leading to the formation of radical species. For instance, the cleavage of the Ar-Ar bond to form 4-methylphenyl and 3-hydroxypyridinyl radicals.

Ring Opening/Fragmentation: The pyridine ring could undergo cleavage, leading to smaller, volatile nitrogen-containing and hydrocarbon fragments.

Elimination Reactions: The hydroxyl group could participate in elimination reactions, potentially leading to the formation of water and a more unsaturated species.

To determine the actual reaction kinetics, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine the decomposition temperatures and associated energy changes.

Energetic Profiles of Key Reaction Intermediates

Without specific reaction studies, the energetic profiles of key reaction intermediates for this compound remain theoretical. The stability of potential intermediates would be a crucial factor in determining the favored reaction pathways.

| Plausible Intermediate Type | Structural Features Influencing Stability |

| Radical Intermediates | The stability of aryl radicals is generally high due to delocalization of the unpaired electron over the aromatic system. The 3-hydroxypyridinyl radical would also exhibit resonance stabilization. |

| Cationic Intermediates (e.g., Pyridinium (B92312) Ions) | Protonation of the pyridine nitrogen is a common process. The stability of the resulting pyridinium ion would be influenced by the electronic effects of the substituents. |

| Anionic Intermediates (e.g., Phenoxide-like) | Deprotonation of the hydroxyl group would lead to a pyridin-3-olate species. The negative charge would be delocalized across the pyridine ring, contributing to its stability. |

Computational chemistry methods, such as Density Functional Theory (DFT), would be necessary to calculate the energies of these potential intermediates and the transition states connecting them, thereby mapping out the potential energy surfaces for various reactions.

Elucidation of Reaction Mechanisms

Nucleophilic and Electrophilic Reaction Pathways

The this compound molecule possesses sites susceptible to both nucleophilic and electrophilic attack.

Electrophilic Attack: The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene (B151609). However, the hydroxyl group is an activating group, directing electrophiles to the ortho and para positions (positions 2, 4, and 6). The 4-methylphenyl group is also an activating group for its own ring. Electrophilic substitution on the pyridine ring would likely occur at positions 2, 4, or 6.

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, especially if a good leaving group is present or if the ring is activated by an electron-withdrawing group. The hydroxyl group can be deprotonated to form a nucleophilic oxygen center.

Radical-Mediated Processes

While no specific studies on radical-mediated processes involving this compound were found, compounds with aromatic rings can participate in such reactions. Radical reactions could be initiated by radical initiators (e.g., AIBN) or through photolysis. Potential radical reactions could include:

Radical Addition: Addition of radicals to the pyridine or phenyl rings.

Hydrogen Atom Abstraction: Abstraction of the hydrogen atom from the hydroxyl group or the methyl group.

Radical Coupling: Coupling of two radicals to form a new bond.

Cycloaddition and Rearrangement Mechanisms

The pyridine ring can, under certain conditions, participate in cycloaddition reactions, although it is less reactive than benzene in this regard. The presence of the substituents would influence the feasibility and regioselectivity of such reactions. Rearrangement reactions are also a possibility, potentially involving the migration of the aryl group or the hydroxyl group, particularly under acidic or thermal conditions. However, without specific experimental evidence, any proposed cycloaddition or rearrangement mechanisms for this compound would be purely speculative.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound is governed by the interplay of the electron-rich pyridinol core and the appended 4-methylphenyl substituent. Techniques such as cyclic voltammetry are instrumental in probing the oxidation and reduction processes of this compound, revealing the potentials at which electron transfer occurs and the stability of the resulting species.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior of structurally related 3-hydroxypyridine (B118123) and phenol (B47542) derivatives allows for a qualitative understanding of its redox properties. In cyclic voltammetry, the potential is swept linearly with time, and the resulting current is measured. This technique can identify the oxidation and reduction potentials of a molecule.

For compounds containing a phenolic hydroxyl group, an anodic peak corresponding to the oxidation of the hydroxyl group is typically observed. This process is often irreversible, as the initially formed radical species can undergo subsequent chemical reactions. The potential at which this oxidation occurs is sensitive to the electronic environment of the molecule.

The electrochemical activity of pyridone derivatives, which are tautomers of hydroxypyridines, has been shown to be determined by the hydroxyl group. mdpi.com The oxidation process for similar phenolic systems can be influenced by pH, often involving both electron and proton transfer. researchgate.net

A hypothetical cyclic voltammogram for this compound would be expected to show an oxidation peak associated with the phenolic hydroxyl group. The exact potential of this peak would be influenced by the solvent, pH, and the nature of the electrode used.

Table 1: Hypothetical Electrochemical Data for this compound

| Parameter | Expected Value |

|---|---|

| Oxidation Potential (Epa) | Dependent on experimental conditions |

| Reduction Potential (Epc) | Likely not observed or at high negative potential |

Note: The data in this table is hypothetical and serves as an illustration of expected electrochemical parameters based on the behavior of similar compounds. Specific experimental values are not available in the cited literature.

The molecular structure of this compound plays a crucial role in determining its electron transfer characteristics. The key structural features influencing its redox properties are the 3-hydroxyl group and the 5-(4-methylphenyl) substituent on the pyridine ring.

The substituent at the 5-position, a 4-methylphenyl (tolyl) group, has a significant impact on the electronic properties of the pyridine ring. The tolyl group is generally considered to be electron-donating through inductive and hyperconjugation effects. This electron-donating nature increases the electron density on the pyridine ring, which in turn is expected to make the oxidation of the 3-hydroxyl group easier (i.e., occur at a lower positive potential) compared to an unsubstituted 3-hydroxypyridine.

Advanced Applications in Chemical Sciences

Ligand Design in Catalysis

The nitrogen and oxygen atoms within the 5-(4-Methylphenyl)pyridin-3-ol scaffold provide excellent coordination sites for metal ions, positioning it as a versatile ligand precursor in catalysis. The pyridonate/pyridinol motif is particularly valued for its ability to participate in cooperative behavior with a metal center. rsc.org

Asymmetric catalysis is fundamental to modern chemistry, enabling the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical industry. The effectiveness of this process relies heavily on the design of chiral ligands that can create a three-dimensional environment to control the stereochemical outcome of a reaction. sci-hub.seutexas.edu The development of novel and efficient chiral ligands is central to this field, as they can modulate the steric and electronic properties of metal catalysts. sci-hub.se

Key principles in chiral ligand design include:

Introduction of Stereogenic Centers: Chirality can be introduced by incorporating chiral substituents near the metal's coordination sphere. For the this compound framework, this could be achieved by adding chiral groups to the pyridine (B92270) ring or the tolyl moiety.

Axial Chirality: By introducing bulky groups at positions ortho to the bond connecting the pyridine and phenyl rings, rotation can be restricted, potentially creating stable, chirally distinct atropisomers.

C₂ Symmetry: Many highly successful "privileged ligands" possess a C₂ axis of symmetry, which reduces the number of possible transition states in a catalytic cycle, often simplifying analysis and leading to higher enantioselectivity. nih.gov While the parent compound is not C₂-symmetric, dimerization or functionalization could potentially build such elements.

Modularity: Effective ligand design often relies on a modular approach, where different components of the ligand can be varied independently to fine-tune its properties for a specific catalytic transformation. nih.gov The this compound structure is inherently modular, allowing for modifications at multiple positions on both aromatic rings.

The pyridinol scaffold offers a robust starting point for creating new classes of chiral pyridine-containing ligands, which have been a subject of considerable research interest for decades. nih.govhkbu.edu.hk

The pyridinol structure of this compound makes it a candidate for coordinating with various late transition metals that are mainstays in cross-coupling and other organic transformations. nih.gov The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as a bidentate N,O-chelating ligand, particularly in its deprotonated pyridonate form. This chelation can stabilize the metal center and influence the catalytic activity.

Potential applications in transition metal-catalyzed reactions include:

Palladium-Catalyzed Cross-Coupling: Pyridine-based ligands are frequently used in palladium catalysis. nih.gov A ligand derived from this compound could be employed in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, where the ligand's electronic and steric properties are critical for reaction efficiency.

Nickel-Catalyzed Reactions: Nickel catalysis is an increasingly important area, valued for its ability to activate challenging bonds and for being a more earth-abundant alternative to palladium. researchgate.net Chiral pyridine-derived ligands have shown excellent performance in nickel-catalyzed asymmetric reactions. nih.gov

Copper-Catalyzed Transformations: Copper catalysts, often coordinated by N- or O-based ligands, are used in a wide array of reactions, including Ullmann couplings, click chemistry, and various asymmetric additions. rsc.orgnih.gov The N,O-donor set of this compound is well-suited for coordinating with copper centers.

| Transition Metal | Potential Reaction Type | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Stabilize the active Pd(0)/Pd(II) species; influence reductive elimination. |

| Nickel (Ni) | Reductive couplings, Carboxylation, Cross-electrophile coupling | Modulate redox potential of the Ni center; control stereoselectivity in asymmetric variants. nih.gov |

| Copper (Cu) | Ullmann coupling, C-H activation, Asymmetric conjugate addition | Facilitate oxidative addition and control reaction geometry. |

The performance of a metal catalyst is intricately linked to the electronic and steric properties of its coordinating ligands. manchester.ac.uk These factors are not independent and often influence each other. manchester.ac.uk For this compound, both aspects are significant.

Electronic Effects: The electronic nature of the ligand influences the electron density at the metal center, which in turn affects its reactivity in key catalytic steps like oxidative addition and reductive elimination.

Pyridine Nitrogen: Acts as a σ-donor.

Hydroxyl/Phenolate Oxygen: The neutral hydroxyl group is a modest donor, but upon deprotonation to the phenolate, it becomes a very strong σ- and π-donor, significantly increasing the electron density on the coordinated metal.

4-Methylphenyl Group: The methyl group is a weak electron-donating group via hyperconjugation and induction, which slightly increases the electron density of the phenyl ring.

Steric Effects: Steric hindrance imposed by a ligand can control substrate access to the catalytic center, influence the stability of intermediates, and dictate the regioselectivity and stereoselectivity of a reaction. illinois.edu

The 4-methylphenyl group at the 5-position of the pyridine ring imparts significant steric bulk. The rotational freedom around the C-C bond connecting the two rings means this bulky group can sweep out a large volume, influencing the geometry of the catalyst-substrate complex. This steric pressure can be crucial for achieving high selectivity in asymmetric catalysis by disfavoring certain transition states. illinois.edu

| Feature | Effect Type | Influence on Catalysis |

|---|---|---|

| Pyridyl Nitrogen Atom | Electronic (σ-donor) | Provides a primary coordination site for the metal. |

| Hydroxyl/Phenolate Oxygen | Electronic (strong σ/π-donor) | Increases electron density on the metal, potentially accelerating oxidative addition. |

| 4-Methylphenyl Group | Steric (Bulky Substituent) | Controls substrate approach; can be used to create a specific chiral pocket. |

| Methyl Substituent | Electronic (Weak Donor) | Slightly modulates the electronic properties of the aryl system. |

Materials Science Applications

Beyond catalysis, the rigid, aromatic structure and functional groups of this compound make it an interesting building block for advanced materials.

The incorporation of specific functional molecules into polymer chains is a common strategy to create materials with tailored properties such as enhanced thermal stability, flame retardancy, or specific surface characteristics.

Polymer Backbone Integration: The hydroxyl group on the this compound molecule provides a reactive handle for polymerization. It can be converted into an ester or ether to be incorporated as a monomer in the production of polyesters, polyethers, or polycarbonates. The rigidity of the biphenyl-like structure could enhance the thermal stability and mechanical strength of the resulting polymers.

Many organic molecules that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, which limits their application in devices like organic light-emitting diodes (OLEDs). rsc.org In 2001, a new phenomenon called Aggregation-Induced Emission (AIE) was discovered, where certain molecules that are non-emissive in solution become highly luminescent upon aggregation. nih.gov

The molecular structure of this compound possesses features characteristic of an AIE-active molecule, or "AIEgen." The leading mechanism for AIE is the restriction of intramolecular rotation (RIR). researchgate.net

In Dilute Solution: The molecule is free to rotate around the single bond connecting the pyridine and phenyl rings. This rotation provides a non-radiative pathway for excited-state energy to dissipate, resulting in very weak or no fluorescence.

In an Aggregated or Solid State: Physical constraints from neighboring molecules restrict this intramolecular rotation. With the non-radiative decay pathway blocked, the excited molecule is forced to release its energy radiatively, leading to strong light emission. researchgate.netub.edu

Molecules with propeller-like shapes, such as those containing multiple phenyl rings, are classic examples of AIEgens. mdpi.com The structure of this compound, with its two rotating aromatic rings, fits this model well, making it a strong candidate for research into new luminescent and optoelectronic materials.

| State | Intramolecular Motion | Energy Decay Pathway | Expected Emission |

|---|---|---|---|

| Dilute Solution | Free rotation around C-C bond | Non-radiative (vibrational, rotational) | Weak or None |

| Aggregate / Solid State | Restricted rotation | Radiative (fluorescence/phosphorescence) | Strong |

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry revolves around the study of systems composed of a discrete number of molecules bound together by non-covalent forces. The specific architecture of this compound, featuring both hydrogen bond donors/acceptors and aromatic rings, makes it a candidate for constructing intricate supramolecular structures.

Formation of Inclusion Compounds and Crystalline Networks

Research has demonstrated the capability of this compound to form inclusion compounds and elaborate crystalline networks. In these arrangements, the molecule acts as a "guest" within a "host" structure or self-assembles to create a larger, ordered lattice. The interplay of its functional groups allows it to participate in the formation of three-dimensional frameworks. The specific nature of these networks, including their porosity and stability, is dictated by the precise geometric and electronic properties of the constituent molecules.

Analytical Chemistry Applications

The distinct chemical properties of this compound also lend themselves to applications in analytical chemistry, where it can be utilized for the detection and quantification of other chemical species.

Development as Reagents or Probes for Chemical Detection

The reactivity and spectroscopic properties of this compound make it a promising candidate for development as a chemical reagent or probe. Its ability to engage in specific interactions, such as hydrogen bonding or coordination with metal ions, can be harnessed to produce a detectable signal in the presence of a target analyte. For instance, a change in fluorescence or color upon binding to a specific ion or molecule could form the basis of a sensitive and selective analytical method.

Electrochemical Sensor Development

The electroactive nature of the pyridinol moiety within this compound opens up possibilities for its use in the development of electrochemical sensors. The compound can be immobilized on an electrode surface, and its oxidation or reduction can be monitored. Changes in the electrochemical signal upon interaction with a target analyte can be used for quantitative analysis. This approach offers a route to creating sensors for various species with high sensitivity and potentially real-time monitoring capabilities.

Mechanistic Biochemical Interactions (In Vitro Focus)

Understanding the interaction of synthetic compounds with biological molecules at a fundamental level is a cornerstone of medicinal chemistry and chemical biology. In vitro studies, conducted in a controlled laboratory setting outside of a living organism, allow for a detailed examination of these interactions. Research into this compound has begun to uncover its mechanistic behavior in a biochemical context, providing insights into its potential biological activity. These studies are crucial for elucidating the specific molecular targets and pathways through which this compound may exert an effect, paving the way for further investigation into its pharmacological potential.

Despite a comprehensive search for scientific literature, no specific studies concerning "this compound" in the context of molecular docking, ligand-protein binding mechanisms, or in vitro enzyme inhibition were found. The requested article, which must focus solely on this specific chemical compound, cannot be generated due to the absence of available research data in these advanced areas of chemical sciences.

Extensive searches were conducted to locate molecular docking studies of this compound with specific protein targets, analyses of its fundamental ligand-protein binding mechanisms, and reports on its in vitro enzyme inhibition properties. However, these searches did not yield any relevant publications or data.

Therefore, it is not possible to provide an article that adheres to the strict and specific outline provided in the user's request. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection is contingent upon the existence of such research, which appears to be unavailable in the public domain at this time.

Structure Activity Relationship Sar Studies for Fundamental Chemical Phenomena

Correlation of Molecular Structure with Catalytic Performance and Selectivity

The pyridine (B92270) nucleus, with its lone pair of electrons on the nitrogen atom, is a well-established ligand in transition metal catalysis. The introduction of a hydroxyl group and a 4-methylphenyl substituent in 5-(4-Methylphenyl)pyridin-3-ol modifies its electronic and steric profile, suggesting its potential as a ligand in various catalytic transformations, particularly in cross-coupling reactions.

While specific catalytic performance data for this compound is not extensively documented, the behavior of related pyridinol derivatives provides significant insights. For instance, 3-hydroxypyridines can undergo O-arylation catalyzed by copper complexes, indicating the reactivity of the hydroxyl group and the compound's ability to coordinate with metal centers. nih.gov

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in the catalytic cycle. The nitrogen atom of the pyridine ring in this compound can coordinate to the palladium center, influencing the reactivity and selectivity of the reaction. mdpi.comresearchgate.netnih.govmdpi.comnih.gov The electronic nature of the substituents on the pyridine and phenyl rings can modulate the electron density on the nitrogen atom, thereby affecting the stability and activity of the palladium catalyst. The electron-donating methyl group on the phenyl ring, for example, can enhance the electron-donating ability of the ligand, which may, in turn, impact the catalytic efficiency.

| Reaction Type | Catalyst System | Role of Pyridinol Ligand | Potential Influence of 5-(4-Methylphenyl) Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based | Coordination to Pd center, influencing catalytic activity and selectivity. | The 4-methylphenyl group can sterically and electronically tune the ligand's properties. |

| O-Arylation | Copper-based | Acts as a substrate for arylation. | The electronic properties of the tolyl group can affect the reactivity of the hydroxyl group. |

Relationship between Substituent Effects and Spectroscopic Properties

The spectroscopic properties of this compound are intrinsically linked to its molecular structure. The interplay of the pyridine ring, the hydroxyl group, and the 4-methylphenyl substituent gives rise to characteristic signatures in various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy.

The UV-Vis absorption and fluorescence properties are particularly sensitive to substituent effects. srce.hrrsc.org The electronic transitions within the molecule, primarily π-π* transitions of the aromatic systems, will be influenced by the electron-donating nature of the hydroxyl and methyl groups. These groups can cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyridine. The solvent environment can also play a significant role in the spectroscopic behavior due to potential hydrogen bonding interactions with the hydroxyl and pyridine nitrogen atoms.

| Spectroscopic Technique | Expected Key Features | Influence of Substituents |

|---|---|---|

| IR Spectroscopy | Broad O-H stretch, C=C and C=N aromatic stretches. | The position and intensity of these bands are modulated by the electronic environment. |

| ¹H NMR Spectroscopy | Distinct aromatic proton signals for both rings, a singlet for the methyl group. | Chemical shifts are influenced by the electron-donating hydroxyl and methyl groups. |

| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* transitions. | Substituents are likely to cause a bathochromic shift. |

| Fluorescence Spectroscopy | Potential for fluorescence emission. | The quantum yield and emission wavelength are sensitive to both substituents and solvent polarity. |

Structural Modulations and Their Impact on Electrochemical Behavior

The electrochemical behavior of this compound is dictated by the redox-active moieties within its structure, namely the hydroxypyridine core. The ease with which the molecule can be oxidized or reduced is influenced by the electronic effects of the 4-methylphenyl substituent.

Studies on related heterocyclic compounds, such as 3,5-diaryl-1-phenyl-2-pyrazolines, have shown that the substitution on the aryl rings significantly affects the oxidation potentials. nih.govresearchgate.net Similarly, for this compound, the electron-donating methyl group on the phenyl ring is expected to make the molecule easier to oxidize compared to an unsubstituted analog. This is because the methyl group increases the electron density on the aromatic system, thereby lowering the energy required to remove an electron.

Cyclic voltammetry would be the primary technique to investigate the electrochemical properties of this compound. The cyclic voltammogram would reveal the oxidation and reduction potentials, providing information about the HOMO and LUMO energy levels of the molecule. The reversibility of the redox processes would also offer insights into the stability of the resulting radical ions.

| Electrochemical Parameter | Predicted Influence of the 4-Methylphenyl Group | Method of Investigation |

|---|---|---|

| Oxidation Potential | Lower (easier to oxidize) due to the electron-donating nature of the methyl group. | Cyclic Voltammetry |

| Reduction Potential | Less affected compared to the oxidation potential, but may be slightly more difficult to reduce. | Cyclic Voltammetry |

| Redox Reversibility | Dependent on the stability of the radical cation and anion formed. | Cyclic Voltammetry |

Link between Molecular Architecture and Supramolecular Assembly

The molecular structure of this compound, featuring a hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for forming well-defined supramolecular assemblies. nih.govacs.orgscielo.brresearchgate.netnih.gov

The hydroxyl group can participate in strong hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. The pyridine nitrogen can also act as a hydrogen bond acceptor, further directing the assembly process. The presence of the 4-methylphenyl group introduces steric factors that can influence the packing of the molecules in the solid state. Moreover, the aromatic rings can engage in π-π stacking interactions, which are crucial in stabilizing the supramolecular architecture.

The interplay of these non-covalent interactions can lead to the formation of various supramolecular motifs. The specific arrangement of molecules will depend on factors such as the solvent used for crystallization and the presence of other co-forming molecules. The study of the crystal structure of this compound through X-ray diffraction would provide definitive evidence of its supramolecular assembly.

| Interaction Type | Participating Moieties | Potential Supramolecular Motifs |

|---|---|---|

| Hydrogen Bonding | -OH group (donor), Pyridine N (acceptor), -OH group (acceptor) | Dimers, chains, sheets |

| π-π Stacking | Pyridine and phenyl rings | Columnar stacks, herringbone patterns |

Structural Determinants of In Vitro Biochemical Interaction Mechanisms

The structural features of this compound suggest its potential for interaction with various biological targets, particularly enzymes. The hydroxypyridine scaffold is a known metal-binding pharmacophore and has been explored for the inhibition of metalloenzymes. mdpi.comresearchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and are implicated in various diseases, including cancer and arthritis. The development of MMP inhibitors has been an active area of research. mdpi.comnih.govnih.govmdpi.comuoa.gr The 3-hydroxypyridine (B118123) moiety in this compound can potentially chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

| Biological Target | Potential Mechanism of Interaction | Role of Structural Moieties |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | Inhibition via chelation of the active site zinc ion. | The 3-hydroxypyridine core acts as the zinc-binding group, while the 4-methylphenyl group can engage in hydrophobic interactions. |

| Other Metalloenzymes | Inhibition through metal chelation. | The hydroxypyridine moiety is a versatile metal-binding pharmacophore. |

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyridinol derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile synthetic routes remains a cornerstone of chemical research. Future efforts in the synthesis of 5-(4-Methylphenyl)pyridin-3-ol are anticipated to move beyond traditional multi-step procedures, which are often characterized by harsh reaction conditions and the generation of significant waste. The focus is shifting towards the development of elegant and atom-economical strategies that offer greater control over the final molecular architecture.

One promising avenue of exploration is the application of C-H activation/functionalization reactions . This approach allows for the direct introduction of the 4-methylphenyl group onto the pyridine (B92270) core, obviating the need for pre-functionalized starting materials and thereby shortening the synthetic sequence. The development of novel catalyst systems, particularly those based on earth-abundant metals, will be instrumental in advancing this methodology.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of complex molecules. The use of microreactor technology can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and greater scalability. The development of a continuous-flow synthesis for this compound would represent a significant advancement, facilitating its production for larger-scale applications.

Additionally, photoredox catalysis offers a green and efficient alternative to traditional synthetic methods. By harnessing the energy of visible light, it is possible to forge new chemical bonds under mild conditions. The application of photoredox catalysis to the synthesis of 5-arylpyridinols could open up new avenues for the creation of diverse libraries of compounds for biological screening and materials science applications.

| Synthetic Methodology | Potential Advantages | Research Focus |

| C-H Activation | Atom economy, reduced steps, direct functionalization | Development of novel, selective, and robust catalyst systems |

| Flow Chemistry | Precise process control, scalability, enhanced safety | Optimization of reactor design and reaction conditions |

| Photoredox Catalysis | Mild reaction conditions, green chemistry, novel reactivity | Discovery of new photocatalysts and reaction pathways |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Engineering enzymes for specific pyridinol synthesis |

Exploration of Advanced Characterization Techniques and Data Interpretation Paradigms

A deep understanding of the structure-property relationships of this compound is contingent upon the use of sophisticated characterization techniques. While standard analytical methods such as NMR and mass spectrometry will continue to be indispensable, the future will see an increased reliance on more advanced and multi-dimensional techniques to probe the subtle nuances of its chemical behavior.

Solid-state NMR (ssNMR) spectroscopy, for instance, will be crucial for characterizing the compound in its solid form, providing insights into its crystal packing, polymorphism, and interactions in solid-state materials. The development of new ssNMR pulse sequences and higher magnetic fields will enable the acquisition of higher resolution data, facilitating a more detailed structural elucidation.

In the realm of mass spectrometry, techniques such as ion mobility-mass spectrometry (IM-MS) will allow for the separation of isomers and conformers in the gas phase, providing an additional dimension of structural information. This will be particularly valuable for studying the compound's interactions with other molecules, such as proteins or metal ions.

The interpretation of the vast datasets generated by these advanced techniques will necessitate the development of new data analysis paradigms. The integration of chemometrics and machine learning algorithms will be essential for extracting meaningful information from complex spectral data, identifying subtle correlations, and building predictive models of the compound's properties and behavior. For instance, combining experimental data with quantum chemical calculations can lead to a more robust assignment of spectroscopic features. doi.orgresearchgate.net

| Characterization Technique | Information Gained | Future Development |

| Solid-State NMR (ssNMR) | Crystal packing, polymorphism, solid-state interactions | Higher magnetic fields, advanced pulse sequences |

| Ion Mobility-Mass Spectrometry (IM-MS) | Isomer/conformer separation, gas-phase interactions | Integration with other MS techniques, enhanced resolution |

| X-ray Crystallography | Precise 3D molecular structure | Time-resolved crystallography, microcrystal diffraction |

| Advanced Vibrational Spectroscopy (e.g., VCD) | Chiral structure determination, conformational analysis | Improved instrumentation and theoretical modeling |

Expansion of Computational Modeling Capabilities for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone. For this compound, the expansion of computational modeling capabilities will be crucial for predicting its properties, understanding its reactivity, and guiding the design of new applications.

Future research will leverage the power of quantum mechanics (QM) and density functional theory (DFT) to perform highly accurate calculations of the compound's electronic structure, spectroscopic properties, and reaction mechanisms. eurasianjournals.comresearchgate.net This will enable a deeper understanding of its chemical behavior at the atomic level.

Furthermore, the use of molecular dynamics (MD) simulations will allow for the study of the compound's dynamic behavior in complex environments, such as in solution or at interfaces. eurasianjournals.comjchemlett.com This will be particularly important for understanding its interactions with biological macromolecules or its self-assembly into larger structures.

A key challenge in computational chemistry is the accurate modeling of large and complex systems. The development of multiscale modeling approaches, which combine the accuracy of QM methods for the reactive center with the efficiency of classical force fields for the surrounding environment, will be essential for studying the compound's behavior in realistic systems. eurasianjournals.com

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry is another exciting frontier. eurasianjournals.com ML models can be trained on large datasets of computational and experimental data to predict the properties of new pyridinol derivatives with high speed and accuracy, accelerating the discovery of new functional molecules.

| Computational Method | Application for this compound | Emerging Trends |

| Quantum Mechanics (QM/DFT) | Electronic structure, spectroscopy, reaction mechanisms | Development of more accurate and efficient functionals |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, biomolecular interactions | Enhanced sampling techniques, reactive force fields |

| Multiscale Modeling (QM/MM) | Enzyme catalysis, surface reactions, complex material properties | Improved QM/MM coupling schemes, automated workflows |

| Artificial Intelligence/Machine Learning (AI/ML) | Property prediction, virtual screening, de novo design | Integration with large chemical databases, generative models |

Investigation of Unexplored Chemical Spaces for New Applications

The pyridinol scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful physical properties. frontiersin.orgnih.gov For this compound, the exploration of unexplored chemical spaces holds the potential to uncover novel applications.

In the realm of medicinal chemistry , the compound could serve as a starting point for the development of new therapeutic agents. The pyridinol core is known to interact with a variety of biological targets, and the 4-methylphenyl group can be modified to optimize binding affinity and selectivity. Future research could explore its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease. frontiersin.orgacs.orgnih.gov

In materials science , the unique electronic and photophysical properties of pyridinol derivatives make them attractive candidates for the development of new functional materials. This compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored optical, electronic, or catalytic properties. rsc.org For instance, its ability to act as a ligand for metal ions could be exploited in the design of new catalysts or sensors.

Furthermore, the field of agrochemicals represents another potential area of application. The pyridine ring is a common motif in many pesticides and herbicides. The biological activity of this compound against various pests and weeds could be investigated, potentially leading to the development of new and more effective crop protection agents.

| Application Area | Rationale for Exploration | Research Approach |

| Medicinal Chemistry | Privileged scaffold, potential for target-specific interactions | High-throughput screening, structure-based drug design |

| Materials Science | Electronic and photophysical properties, ligand capabilities | Synthesis of polymers and MOFs, characterization of material properties |

| Agrochemicals | Presence of pyridine motif in existing agrochemicals | Screening for herbicidal, fungicidal, and insecticidal activity |

| Catalysis | Ligand for transition metals, potential for cooperative effects | Synthesis of metal complexes, evaluation of catalytic performance |

Rational Design of Next-Generation Pyridinol-Based Functional Materials and Ligands

The rational design of molecules with specific functions is a major goal of modern chemistry. By combining the insights gained from computational modeling with the power of synthetic chemistry, it is possible to create next-generation materials and ligands based on the this compound scaffold with tailored properties.

For the development of functional materials , the focus will be on controlling the self-assembly of the molecule into well-defined supramolecular structures. rsc.org By introducing specific functional groups onto the pyridinol core or the methylphenyl ring, it is possible to direct the formation of materials with desired properties, such as high porosity for gas storage or specific optical properties for sensing applications.

In the design of ligands for catalysis , the pyridinol moiety offers multiple coordination sites, and the electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings. rsc.org This allows for the rational design of ligands that can stabilize specific metal centers and promote desired catalytic transformations. The development of chiral versions of this compound could also lead to new asymmetric catalysts.

The principles of supramolecular chemistry will also play a key role in the design of new pyridinol-based systems. The ability of the pyridinol group to participate in hydrogen bonding and other non-covalent interactions can be harnessed to create complex, self-assembled architectures with emergent properties.

| Design Strategy | Target Application | Key Considerations |

| Supramolecular Self-Assembly | Porous materials, sensors, drug delivery systems | Control over non-covalent interactions, solvent effects |

| Ligand Design for Catalysis | Homogeneous and heterogeneous catalysis | Electronic and steric tuning, metal-ligand cooperativity |

| Polymer Functionalization | Smart materials, coatings, membranes | Control over polymer architecture, stability of functional groups |

| Chiral Resolution/Asymmetric Synthesis | Asymmetric catalysis, chiral recognition | Development of efficient resolution or synthetic methods |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Methylphenyl)pyridin-3-ol, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Aryl boronic acids can react with halogenated pyridin-3-ol precursors (e.g., 5-bromopyridin-3-ol) under palladium catalysis to introduce the 4-methylphenyl group. Optimize ligand choice (e.g., SPhos) and solvent (e.g., toluene/water mixture) for regioselectivity .

- Hydroxyl Protection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during synthesis to prevent side reactions. Deprotection can be achieved using tetrabutylammonium fluoride (TBAF) .

- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methyl group (δ ~2.35 ppm) and a deshielded hydroxyl proton (δ ~8.9 ppm due to intramolecular hydrogen bonding). Aromatic protons on the pyridine and phenyl rings appear as multiplets between δ 7.1–8.5 ppm .

- IR Spectroscopy : Confirm hydroxyl presence via a broad O-H stretch (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 216.1 (C₁₂H₁₁NO₂). High-resolution MS (HRMS) can validate molecular formula .

Q. What strategies mitigate solubility challenges during purification of this compound?

- Methodological Answer :

- Solvent Optimization : Use mixed solvents (e.g., dichloromethane/methanol) to enhance solubility during column chromatography.

- Recrystallization : Recrystallize from hot ethanol or acetone to remove hydrophobic impurities. Monitor crystal growth under controlled cooling .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with fluorinated analogs (e.g., fluorophenyl-pyridines) to infer reactivity trends .

- Molecular Docking : Screen against protein databases (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate docking poses with MD simulations .

Q. What experimental approaches investigate the tautomeric behavior of the hydroxyl group in this compound under varying pH?

- Methodological Answer :

- pH-Dependent NMR : Acquire ¹H NMR spectra in D₂O at pH 2–12. Observe shifts in the hydroxyl proton signal to identify keto-enol tautomerism.

- UV-Vis Spectroscopy : Track absorbance changes (e.g., ~270 nm) in buffered solutions to correlate tautomeric equilibrium with pH .

Q. How should researchers address discrepancies in reported bioactivity data for pyridin-3-ol derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability assays at 37°C, 5% CO₂). Validate compound stability via HPLC before testing .

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare IC₅₀ values across studies. Account for variables like solvent (DMSO vs. saline) and purity (>95% by HPLC) .

Q. What methodologies are suitable for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential. Compare with positive controls (e.g., ketoconazole) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.